molecular formula C22H22N2O2 B11472618 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]-

1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]-

Cat. No.: B11472618
M. Wt: 346.4 g/mol
InChI Key: FFFBQBBELYEYNT-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]- typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the benzimidazole core with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Naphthalenyloxypropyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-(1-naphthalenyloxy)propyl bromide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl or naphthalenyloxypropyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]- can be compared with other benzimidazole derivatives, such as:

    1H-1,3-Benzimidazole, 2-(chloromethyl)-1-[3-(1-naphthalenyloxy)propyl]-: This compound has a chloromethyl group instead of a methoxymethyl group, which may result in different chemical reactivity and biological activity.

    1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-phenoxy)propyl]-: This compound has a phenoxy group instead of a naphthalenyloxy group, which may affect its binding affinity and selectivity for molecular targets.

The uniqueness of 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]- lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(methoxymethyl)-1-(3-naphthalen-1-yloxypropyl)benzimidazole

InChI

InChI=1S/C22H22N2O2/c1-25-16-22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13H,7,14-16H2,1H3

InChI Key

FFFBQBBELYEYNT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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